1,4-Bis(prop-2-enyl)pyrazine-2,3-dione
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Overview
Description
1,4-Bis(prop-2-enyl)pyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine ring substituted with two prop-2-enyl groups at the 1 and 4 positions and two keto groups at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(prop-2-enyl)pyrazine-2,3-dione typically involves the reaction of pyrazine derivatives with prop-2-enyl groups under specific conditions. One common method involves the nucleophilic substitution of 1,4-dihydropyrazine with propionic anhydride in the presence of zinc powder. The reaction mixture is refluxed until complete conversion is observed, and the product is purified by recrystallization from methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(prop-2-enyl)pyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the prop-2-enyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
1,4-Bis(prop-2-enyl)pyrazine-2,3-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antioxidant agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(prop-2-enyl)pyrazine-2,3-dione involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals, thereby preventing oxidative damage to cells . Additionally, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes and interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1,1′-(Pyrazine-1,4-diyl)-bis(propan-2-one): This compound has a similar pyrazine core but different substituents, leading to distinct chemical properties.
Pyrrolo[1,2-a]pyrazine derivatives: These compounds share the pyrazine ring but have additional fused rings, resulting in varied biological activities.
Uniqueness
1,4-Bis(prop-2-enyl)pyrazine-2,3-dione is unique due to its specific substitution pattern and the presence of both prop-2-enyl and keto groups. This combination imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
1,4-bis(prop-2-enyl)pyrazine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-3-5-11-7-8-12(6-4-2)10(14)9(11)13/h3-4,7-8H,1-2,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOONGWNNGVADSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CN(C(=O)C1=O)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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